Dodecanamide, N-[3-(4-morpholinyl)propyl]-

Catalog No.
S14358185
CAS No.
66161-53-3
M.F
C19H38N2O2
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecanamide, N-[3-(4-morpholinyl)propyl]-

CAS Number

66161-53-3

Product Name

Dodecanamide, N-[3-(4-morpholinyl)propyl]-

IUPAC Name

N-(3-morpholin-4-ylpropyl)dodecanamide

Molecular Formula

C19H38N2O2

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C19H38N2O2/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21-15-17-23-18-16-21/h2-18H2,1H3,(H,20,22)

InChI Key

QKJRNVLZJXENQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN1CCOCC1

Dodecanamide, N-[3-(4-morpholinyl)propyl]- is an organic compound classified as a fatty amide. Its molecular formula is C19H38N2O2, and it has a molar mass of approximately 326.525 g/mol. The compound features a dodecanamide backbone, which is a long-chain fatty acid derivative, combined with a morpholine ring attached via a propyl chain. This structural arrangement contributes to its surfactant properties and potential applications in various fields, including personal care products and industrial cleaning agents .

Typical of amides and surfactants:

  • Hydrolysis: In the presence of water and heat, the amide bond can be hydrolyzed to yield dodecanoic acid and 3-(4-morpholinyl)propylamine.
  • Esterification: The carboxylic acid formed can react with alcohols to form esters.
  • Quaternization: The nitrogen atom in the morpholine ring can be quaternized to enhance its surfactant properties.

These reactions are significant for modifying the compound's properties for specific applications in formulations .

Research indicates that Dodecanamide, N-[3-(4-morpholinyl)propyl]- exhibits biological activity that may include antimicrobial and antifungal properties. Its structure allows it to interact with biological membranes, potentially disrupting cellular functions in pathogens. Additionally, the morpholine moiety may contribute to its ability to penetrate biological barriers, enhancing its efficacy as an antimicrobial agent .

The synthesis of Dodecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the following steps:

  • Formation of Dodecanamide: Dodecanoic acid is reacted with ammonia or an amine to form dodecanamide.
  • Alkylation: The dodecanamide is then reacted with 3-bromopropyl-4-morpholine to introduce the morpholine group.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods allow for the production of high-purity Dodecanamide, N-[3-(4-morpholinyl)propyl]- suitable for commercial applications .

Dodecanamide, N-[3-(4-morpholinyl)propyl]- has several applications:

  • Surfactants: Used in cleaning agents due to its ability to lower surface tension and enhance wetting properties.
  • Personal Care Products: Incorporated into shampoos and conditioners as a conditioning agent.
  • Industrial Cleaning: Effective in formulations aimed at removing grease and grime from surfaces.

Its unique structure allows it to function effectively in both aqueous and non-aqueous environments .

Interaction studies have shown that Dodecanamide, N-[3-(4-morpholinyl)propyl]- can form complexes with various ions and molecules. Its surfactant properties enable it to interact with lipid membranes, which is critical for its biological activity. Studies have indicated that this compound can enhance the solubility of hydrophobic drugs, making it a candidate for pharmaceutical formulations aimed at improving drug delivery systems .

Several compounds share structural similarities with Dodecanamide, N-[3-(4-morpholinyl)propyl]-, each exhibiting unique characteristics:

Compound NameMolecular FormulaUnique Features
Dodecanoic AcidC12H24O2Saturated fatty acid; serves as a precursor
MorpholineC4H9NOHeterocyclic amine; enhances solubility
Cocamidopropyl BetaineC19H38N2O3SZwitterionic surfactant; used in personal care
Oleic AcidC18H34O2Unsaturated fatty acid; used for emulsification

Dodecanamide, N-[3-(4-morpholinyl)propyl]- stands out due to its combination of a long-chain fatty acid with a morpholine group, which enhances its surfactant properties while maintaining compatibility with biological systems .

This compound's unique structure allows it to function effectively in various applications ranging from personal care products to industrial cleaning agents, making it an important subject of study in both chemistry and biochemistry.

Antibiotic Resistance Reversal Mechanisms in Gram-Positive Pathogens

The development of antibiotic resistance in Gram-positive pathogens represents a significant challenge in modern medicine, with multidrug-resistant organisms emerging as major healthcare threats. Dodecanamide, N-[3-(4-morpholinyl)propyl]-, with its unique structural features combining a long-chain fatty acid backbone with a morpholine-containing polar head group, demonstrates potential mechanisms for reversing antibiotic resistance in these pathogens [1].

The compound's amphipathic nature, characterized by its hydrophobic dodecyl chain and hydrophilic morpholine moiety, enables it to interact with bacterial membrane systems and potentially disrupt resistance mechanisms. Research has shown that morpholine-containing compounds can interfere with bacterial cell wall synthesis and membrane integrity, which are critical factors in antibiotic resistance [2] [3].

Resistance MechanismTargetPotential Inhibitory Effect
Membrane efflux pumpsMultidrug resistance pumpsDisruption of pump function
Cell wall modificationsPeptidoglycan synthesisInterference with biosynthesis
Enzymatic inactivationBeta-lactamasesPotential competitive inhibition

The morpholine ring system present in the compound structure has been documented to possess antimicrobial properties, with studies demonstrating that morpholine derivatives can exhibit significant antibacterial activity against various Gram-positive bacteria [2] [3]. The incorporation of the morpholine group into the fatty amide structure may enhance membrane permeability and cellular uptake, facilitating the compound's interaction with intracellular targets.

Penicillin-Binding Protein 2a Allosteric Site Interactions in Methicillin-Resistant Staphylococcus aureus Treatment

Methicillin-resistant Staphylococcus aureus resistance is primarily mediated by the expression of penicillin-binding protein 2a, which exhibits reduced affinity for beta-lactam antibiotics due to structural modifications in its active site [4] [5]. The allosteric regulation of penicillin-binding protein 2a represents a critical mechanism for antibiotic resistance, with the allosteric site located approximately 60 Å from the active site [4] [6].

Recent research has identified that compounds capable of binding to the allosteric site of penicillin-binding protein 2a can trigger conformational changes that restore beta-lactam susceptibility [7] [8]. The morpholine-containing structure of dodecanamide, N-[3-(4-morpholinyl)propyl]-, may potentially interact with these allosteric sites through hydrogen bonding and hydrophobic interactions.

Studies have demonstrated that quinazolinone compounds, which share structural similarities with morpholine derivatives, can bind to the allosteric site of penicillin-binding protein 2a and effectively inhibit its function [7]. The binding affinity of these compounds to the allosteric site has been measured at 7.4 ± 1.0 μg/mL, indicating significant therapeutic potential [7].

The mechanism of allosteric inhibition involves the formation of hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues in the allosteric domain [8] [9]. Mutations in positions N146K and E150K within the allosteric domain have been shown to confer resistance to allosteric inhibitors, highlighting the importance of these residues in the binding mechanism [8].

Allosteric Site ResidueFunctionInteraction Type
N146Hydrogen bondingPolar interaction
E150Electrostatic interactionIonic binding
K387Conformational stabilitySalt bridge formation
D635Structural integrityHydrogen bonding

AcrAB-TolC Efflux Pump Inhibition in Enterobacteriaceae

The AcrAB-TolC efflux pump system represents one of the most clinically significant multidrug resistance mechanisms in Gram-negative bacteria, including Enterobacteriaceae [10] [11]. This tripartite efflux system consists of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC [10] [12].

The efflux pump operates through a proton-motive force that drives the extrusion of various antimicrobial compounds from the bacterial cell [10] [13]. The AcrB component contains a hydrophobic trap adjacent to the distal binding pocket, which serves as a critical site for substrate recognition and efflux [11] [14].

Dodecanamide, N-[3-(4-morpholinyl)propyl]-, with its amphipathic structure, may potentially interact with the AcrAB-TolC system through multiple mechanisms. The compound's hydrophobic alkyl chain could compete with antibiotic substrates for binding sites within the efflux pump, while the morpholine moiety may interact with polar residues in the binding pocket [14] [15].

Efflux Pump ComponentFunctionPotential Inhibition Mechanism
AcrB (Inner membrane)Substrate binding and transportCompetitive inhibition
AcrA (Periplasmic)Protein-protein interactionsDisruption of complex assembly
TolC (Outer membrane)Channel formationBlockade of efflux pathway

Studies have shown that effective efflux pump inhibitors can reduce minimum inhibitory concentrations of antibiotics by 4-fold or more in strains overexpressing the AcrAB-TolC system [16] [15]. The most successful inhibitors, such as 1-(1-naphthylmethyl)-piperazine, demonstrate activity at concentrations of 16-32 μg/mL [15].

The morpholine-containing structure of dodecanamide, N-[3-(4-morpholinyl)propyl]-, shares structural features with known efflux pump inhibitors, particularly in terms of the polar head group and hydrophobic tail arrangement [17] [18]. Research has demonstrated that morpholine-containing compounds can inhibit the AcrAB-TolC efflux pump by up to 90% in real-time efflux assays [17].

Antifungal Mechanisms Through Ergosterol Biosynthesis Modulation

The ergosterol biosynthesis pathway represents a critical target for antifungal drug development, as ergosterol is the primary sterol component of fungal cell membranes and is essential for membrane integrity and function [19] [20]. Dodecanamide, N-[3-(4-morpholinyl)propyl]-, with its morpholine-containing structure, may potentially interfere with ergosterol biosynthesis through inhibition of key enzymatic steps in the pathway.

The ergosterol biosynthesis pathway involves multiple enzymatic reactions, including sterol 14α-demethylase, sterol Δ14-reductase, and sterol Δ8-Δ7 isomerase, which are essential for the conversion of lanosterol to ergosterol [19] [21]. Disruption of these enzymatic steps leads to ergosterol depletion and accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death [19] [20].

EnzymeFunctionInhibition Effect
Sterol 14α-demethylaseLanosterol demethylationAccumulation of 14α-methyl sterols
Sterol Δ14-reductaseDouble bond reductionIgnosterol accumulation
Sterol Δ8-Δ7 isomeraseIsomerization reactionDisrupted sterol profile

Morpholine-class antifungal compounds are known to target both sterol Δ14-reductase and sterol Δ8-Δ7 isomerase simultaneously, making them particularly effective against fungal pathogens due to the dual inhibition mechanism [2] [22]. This dual targeting approach reduces the likelihood of resistance development, as fungi would need to mutate both enzymatic pathways to overcome the inhibition [2].

Dual Inhibition of Sterol Δ14 Reductase and Δ8-Δ7 Isomerase

The dual inhibition of sterol Δ14-reductase and Δ8-Δ7 isomerase represents a highly effective antifungal strategy, as these enzymes catalyze consecutive steps in the ergosterol biosynthesis pathway [23] [24]. Sterol Δ14-reductase catalyzes the reduction of the Δ14 double bond in sterol intermediates, while Δ8-Δ7 isomerase mediates the isomerization of the double bond from the C8-C9 position to the C7-C8 position [23] [25].

The morpholine moiety in dodecanamide, N-[3-(4-morpholinyl)propyl]-, shares structural similarities with known inhibitors of these enzymes, including amorolfine and fenpropimorph [2] [22]. These compounds inhibit both enzymes through competitive binding mechanisms, with inhibition constants ranging from 0.21 to 23.5 μM for various morpholine derivatives [26].

Sterol IntermediateAccumulation EffectCellular Consequence
IgnosterolIncreased levelsMembrane instability
FecosterolAltered metabolismDisrupted sterol profile
14α-methyl sterolsToxic accumulationCell death

Research has demonstrated that inhibition of sterol Δ14-reductase leads to the accumulation of ignosterol, a toxic sterol intermediate that disrupts fungal membrane function [27] [2]. Similarly, inhibition of Δ8-Δ7 isomerase results in the accumulation of Δ8-sterols, which cannot be efficiently converted to ergosterol [25] [28].

The dual inhibition mechanism is particularly effective because it blocks the ergosterol biosynthesis pathway at two distinct points, ensuring that even if one enzyme retains partial activity, the overall pathway remains significantly impaired [2] [21]. Studies have shown that compounds exhibiting dual inhibition activity demonstrate superior antifungal efficacy compared to single-target inhibitors [29] [30].

The molecular mechanism of inhibition involves the morpholine ring forming hydrogen bonds with active site residues in both enzymes, while the hydrophobic portions of the molecule interact with the sterol binding pocket [25] [28]. The binding affinity of morpholine-containing compounds to these enzymes has been measured through various biophysical techniques, with dissociation constants typically in the nanomolar to micromolar range [31] [26].

Structural studies have revealed that the morpholine ring can adopt multiple conformations when bound to the enzyme active sites, allowing for optimal interactions with both sterol Δ14-reductase and Δ8-Δ7 isomerase [25] [28]. This conformational flexibility may contribute to the broad-spectrum antifungal activity observed with morpholine-containing compounds.

Data Tables

Table 1: Comparative Analysis of Antibiotic Resistance Reversal Mechanisms

MechanismTarget OrganismInhibition Concentration (μg/mL)Efficacy (%)Reference
Penicillin-Binding Protein 2a Allosteric InhibitionMethicillin-Resistant Staphylococcus aureus7.4 ± 1.085-95 [7]
AcrAB-TolC Efflux Pump InhibitionEnterobacteriaceae16-3270-90 [15]
Membrane DisruptionGram-positive bacteria0.78-2590-99 [3]

Table 2: Ergosterol Biosynthesis Enzyme Inhibition Data

EnzymeSubstrateInhibition Constant (μM)Sterol AccumulationAntifungal Effect
Sterol Δ14-reductaseIgnosterol0.21-23.5Ignosterol, 14α-methyl sterolsHigh
Sterol Δ8-Δ7 isomeraseFecosterol0.15-54Δ8-sterols, Cholesterol precursorsModerate
Dual InhibitionMultiple substrates0.015-1.5Multiple toxic intermediatesVery High

Table 3: Morpholine-Containing Compound Antimicrobial Activity

Compound ClassMinimum Inhibitory Concentration (μg/mL)Mechanism of ActionSpectrum of Activity
Morpholine-modified ruthenium complexes0.78-25Membrane disruption, Reactive oxygen species generationBroad-spectrum
Morpholine-containing 5-arylideneimidazolones6.25-50Efflux pump inhibition, Penicillin-Binding Protein 2a allosteric inhibitionGram-positive, Gram-negative
Silicon-incorporated morpholine analogs1.56-12.5Ergosterol biosynthesis inhibitionAntifungal

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.293328459 g/mol

Monoisotopic Mass

326.293328459 g/mol

Heavy Atom Count

23

General Manufacturing Information

Dodecanamide, N-[3-(4-morpholinyl)propyl]-: INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types